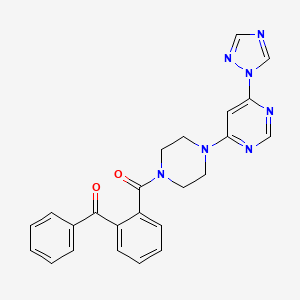
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a benzoylphenyl group . It is related to a class of compounds known as 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .科学的研究の応用
Anticancer Activity
A study by Kamal et al. (2012) on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which share a structural resemblance to the compound , demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds were found to activate the p53 protein, induce cell cycle arrest, and lead to apoptosis, highlighting their potential for further cancer research (Kamal et al., 2012).
Antimicrobial and Antifungal Properties
Research by Patel et al. (2011) explored pyridine derivatives for their antimicrobial activities. The study synthesized amide derivatives related to the compound of interest and evaluated their efficacy against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Tubulin Polymerization Inhibition
A recent study by Manasa et al. (2020) focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This research contributes to understanding how structurally similar compounds might be used as potential anticancer agents, particularly in targeting the microtubule dynamics of cancer cells (Manasa et al., 2020).
Drug-likeness and In Vitro Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds, including those with a similar structure to the one , and assessed their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The findings suggest these compounds exhibit significant biological activity, making them candidates for further drug development (Pandya et al., 2019).
将来の方向性
The future directions for research on (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone and similar compounds could include further exploration of their synthesis, characterization, and biological activity. These compounds could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
Compounds with a 1,2,4-triazole moiety, like “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone”, are often associated with anticancer activities . They may target cancer cells and inhibit their proliferation .
Mode of Action
The compound might interact with its targets by binding to certain receptors or enzymes in the cancer cells, thereby inhibiting their functions and leading to cell death .
Biochemical Pathways
The compound could affect various biochemical pathways involved in cell proliferation and survival. By inhibiting these pathways, the compound could prevent the growth and spread of cancer cells .
Result of Action
The ultimate result of the compound’s action would be the inhibition of cancer cell proliferation, leading to a reduction in tumor size .
特性
IUPAC Name |
phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-12-10-29(11-13-30)21-14-22(27-16-26-21)31-17-25-15-28-31/h1-9,14-17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVHSSAVJDKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


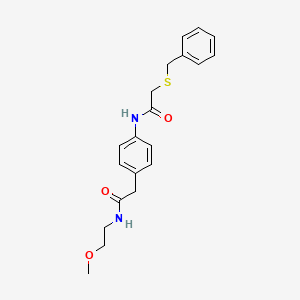
![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)
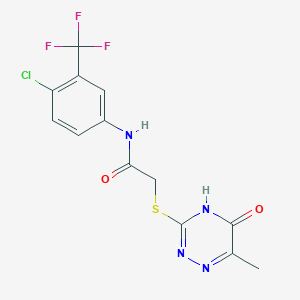

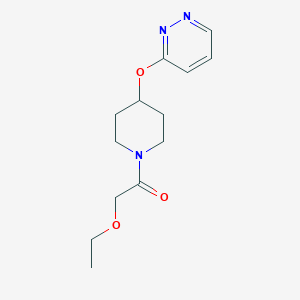
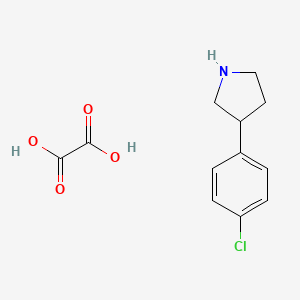


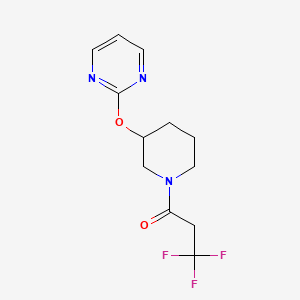
![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)
